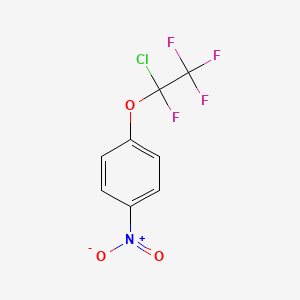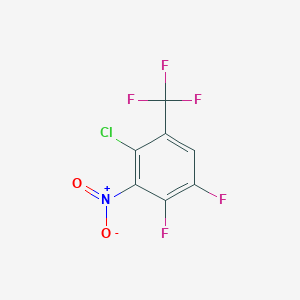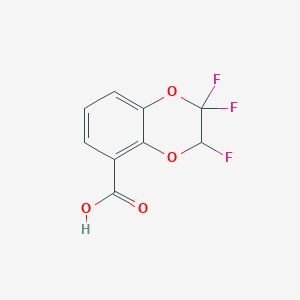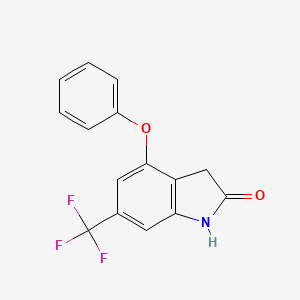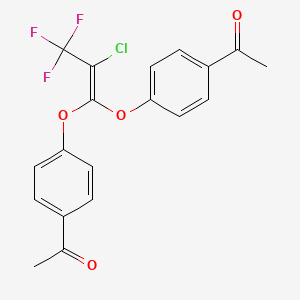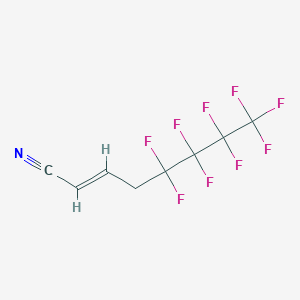
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester (2,3,3-TFCBE) is a synthetic organic compound with a trifluoromethyl group on the cyclobutene ring. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 2,3,3-TFCBE has been used as a starting material in the synthesis of 2,3,3-trifluorocyclobutene-1-carboxylic acid, which has been used as a building block for the synthesis of a variety of biologically active compounds.
Mecanismo De Acción
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester acts as a proton donor in the synthesis of biologically active compounds. It is believed to interact with the target molecule and form a covalent bond with it, which then facilitates the formation of the desired product.
Biochemical and Physiological Effects
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-malarial activity. It has also been shown to have anti-viral, anti-fungal, and anti-HIV activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester in lab experiments is its ability to act as a proton donor in the synthesis of biologically active compounds. This makes it an ideal starting material for the synthesis of a variety of biologically active compounds. However, it is important to note that the reaction conditions must be carefully controlled in order to ensure that the desired product is obtained. Additionally, the product is not always stable and may degrade in the presence of light or heat.
Direcciones Futuras
Future research on 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester could focus on the development of new synthetic methods for its synthesis, as well as on the development of new compounds that can be synthesized using it as a starting material. Additionally, further research could be carried out to explore its potential applications in medicinal chemistry, as well as its potential as a therapeutic agent. Finally, further research could be carried out to explore its potential as a building block in the synthesis of other biologically active compounds.
Métodos De Síntesis
The synthesis of 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester is generally achieved by the reaction of cyclobutene-1-carboxylic acid with trifluoroacetic anhydride. This reaction takes place in the presence of an acid catalyst and is generally carried out at temperatures between 0-80°C. The reaction is typically complete within 1-2 hours.
Aplicaciones Científicas De Investigación
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been used in the synthesis of several biologically active compounds, including the antimalarial drug artemisinin, the anti-cancer drug doxorubicin, and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of several natural products, such as the anti-fungal agent epoxiconazole, the anti-inflammatory agent indomethacin, and the anti-HIV drug zidovudine.
Propiedades
IUPAC Name |
ethyl 2,3,3-trifluorocyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-7(9,10)5(4)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSZYSXJANLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(C1)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






